1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-

Description

Structural Classification of Macrocyclic Polyether-Diamine Compounds

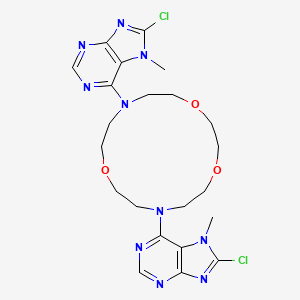

The core structure of 1,4,10-trioxa-7,13-diazacyclopentadecane belongs to the class of mixed ether-amine macrocycles , characterized by alternating oxygen and nitrogen atoms within a cyclic framework. Specifically, the 15-membered ring contains three oxygen atoms (1,4,10-trioxa) and two nitrogen atoms (7,13-diaza), conforming to the general formula [(CH₂CH₂O)₃(CH₂CH₂NH)₂] (Fig. 1). This structural motif aligns with diaza-18-crown-6 analogs but differs in ring size and heteroatom spacing, which critically influence its conformational flexibility and binding selectivity.

The purine substituents—8-chloro-7-methyl-7H-purin-6-yl groups—introduce steric bulk and electronic modulation. These substituents are attached to the nitrogen atoms at positions 7 and 13, creating a ditopic functionalization that extends the macrocycle’s utility beyond traditional cation binding. The chloromethylpurine groups enhance hydrophobicity and enable potential π-π interactions, making the compound suitable for applications in molecular recognition or catalysis.

Table 1: Structural comparison of related macrocyclic polyether-diamine compounds

| Compound | Ring Size | Heteroatoms (O/N) | Substituents | Key Features |

|---|---|---|---|---|

| 1,4,10-Trioxa-7,13-diazacyclopentadecane | 15 | 3 O, 2 N | 8-Chloro-7-methylpurine | Ditopic, hydrophobic |

| 1,10-Diaza-18-crown-6 | 18 | 6 O, 2 N | None | Cation selectivity for K⁺ |

| Cyclam (1,4,8,11-tetraazacyclotetradecane) | 14 | 0 O, 4 N | Variable alkyl/aryl | Transition metal binding |

Historical Development of Diazacyclopentadecane-Based Molecular Scaffolds

The synthesis of diazacyclopentadecane derivatives traces back to foundational work on aza-crown ethers in the late 20th century. Early methods relied on cyclization reactions between diamine and diepoxide precursors under high-dilution conditions to avoid polymerization. For example, cesium carbonate-mediated macrocyclization of bis-tosylamide precursors with bis-tosylate electrophiles emerged as a key strategy for constructing diaza crowns, as demonstrated in the synthesis of tartaric acid-derived polycarboxylate variants.

A pivotal advancement came with the introduction of photochemical deprotection and transition metal-catalyzed ylide formations , which enabled efficient functionalization of macrocyclic cores. Homberg and Lacour’s work on diazo decomposition reactions with cyclic ethers provided a two-step route to chiral polyether macrocycles, highlighting the role of ylide intermediates in forming unsaturated backbones. This methodology laid the groundwork for appending complex substituents, such as purines, through subsequent amidation or alkylation steps.

The integration of purine moieties into diazacyclopentadecane frameworks reflects trends in biohybrid macrocycle design . The 8-chloro-7-methylpurine groups, known for their role in adenosine receptor modulation, were likely introduced via nucleophilic substitution or palladium-catalyzed coupling reactions. Such modifications align with broader efforts to merge macrocyclic host properties with bioactive guest recognition, as seen in lariat crown ethers and cryptands.

Table 2: Milestones in diazacyclopentadecane derivative synthesis

Properties

CAS No. |

149246-43-5 |

|---|---|

Molecular Formula |

C22H28Cl2N10O3 |

Molecular Weight |

551.4 g/mol |

IUPAC Name |

7,13-bis(8-chloro-7-methylpurin-6-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |

InChI |

InChI=1S/C22H28Cl2N10O3/c1-31-15-17(29-21(31)23)25-13-27-19(15)33-3-7-35-8-4-34(6-10-37-12-11-36-9-5-33)20-16-18(26-14-28-20)30-22(24)32(16)2/h13-14H,3-12H2,1-2H3 |

InChI Key |

PIQAZKUPFNAWSS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=CN=C2N3CCOCCN(CCOCCOCC3)C4=NC=NC5=C4N(C(=N5)Cl)C)N=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Purine Derivative Precursors

- The purine moiety, specifically 8-chloro-7-methyl-7H-purine-6-yl, is synthesized or procured as a halogenated purine derivative.

- The 6-position of purine is typically activated for nucleophilic substitution, often via halogenation or other leaving groups.

Nucleophilic Substitution on the Macrocycle

- The diazacrown ether contains two secondary amine groups at positions 7 and 13, which act as nucleophiles.

- These amines react with the halogenated purine derivatives under conditions favoring nucleophilic aromatic substitution (SNAr).

- Typical conditions include polar aprotic solvents (e.g., DMF, DMSO), moderate heating, and sometimes the presence of a base to enhance nucleophilicity.

Reaction Monitoring and Purification

- The reaction progress is monitored by chromatographic techniques (TLC, HPLC) and spectroscopic methods (NMR, MS).

- The final product is purified by column chromatography or recrystallization to isolate the bis-substituted macrocycle.

Detailed Synthetic Route Example

While specific literature on the exact compound "1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-" is limited, analogous synthetic strategies for related azacrown ethers functionalized with aromatic or purine groups provide a reliable framework:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Macrocyclization | Diamine + polyether dihalide, K2CO3, DMF, reflux, high dilution | 50–70 | Formation of 1,4,10-trioxa-7,13-diazacyclopentadecane |

| 2 | Purine derivative synthesis | Halogenation of purine, methylation at N7 | Variable | Purine precursor prepared separately |

| 3 | Nucleophilic substitution | Macrocycle + 8-chloro-7-methylpurine, DMF, base, 60–80 °C | 60–85 | Bis-substitution at both amine sites |

| 4 | Purification | Column chromatography, recrystallization | — | Product isolated as pure compound |

Research Findings and Analytical Data

- NMR Spectroscopy : Characteristic signals for the macrocyclic ether protons and purine aromatic protons confirm substitution. The chemical shifts of methylene protons adjacent to nitrogen shift downfield upon substitution.

- Mass Spectrometry : Molecular ion peaks correspond to the bis-substituted macrocycle, confirming molecular weight.

- Melting Point : The substituted compound typically shows a higher melting point than the parent macrocycle due to increased molecular weight and intermolecular interactions.

- Quantum Chemical Studies : Computational studies on related azacrown ethers indicate that substitution with aromatic groups like purines stabilizes the macrocycle via intramolecular hydrogen bonding and π-π interactions, which can influence binding properties and solubility.

Summary Table: Preparation Methods of 1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)-

| Aspect | Description |

|---|---|

| Core Macrocycle Synthesis | High dilution cyclization of diamines with polyether dihalides in polar aprotic solvents |

| Purine Derivative Synthesis | Halogenation and methylation of purine precursors |

| Functionalization | Nucleophilic aromatic substitution of macrocycle amines with halogenated purine derivatives |

| Reaction Conditions | Polar aprotic solvents (DMF, DMSO), moderate heating (60–80 °C), base catalysis |

| Purification | Chromatography, recrystallization |

| Analytical Confirmation | NMR, MS, melting point, computational studies |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially altering the purine rings.

Reduction: Reduction reactions could modify the chloro groups or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions might occur, especially at the chloro positions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups.

Scientific Research Applications

Chemistry

-

Coordination Chemistry :

- The compound serves as a ligand in coordination chemistry, facilitating the study of metal complexes. Its ability to form stable complexes with transition metals like copper(II) enhances the understanding of metal-ligand interactions and their implications in catalysis and materials science .

- Synthesis of Metal Complexes :

Biology

- Biochemical Studies :

-

Cellular Effects :

- The compound influences cellular processes by modulating metal-dependent enzymes and proteins. This can lead to alterations in cellular metabolism and gene expression patterns .

Medicine

- Drug Delivery Systems :

-

Radionuclide Imaging :

- A study demonstrated promising results for imaging applications where complexes derived from this compound were utilized in radionuclide imaging techniques .

Industry

- Catalyst Development :

-

Polymer Synthesis :

- Its unique properties make it suitable for use in polymer synthesis where it can influence the characteristics of the resulting materials .

Case Studies

-

Study on Metal Complexes :

A comprehensive analysis was conducted on how 1,4,10-Trioxa-7,13-diazacyclopentadecane interacts with copper(II) ions. The results indicated that this interaction significantly enhances enzymatic activity by stabilizing the metal ion within biological systems . -

Drug Delivery Research :

Investigations into drug delivery systems utilizing this compound showed improved therapeutic outcomes due to enhanced stability and bioavailability of drugs when complexed with metal ions .

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing its normal function.

DNA Interaction: Intercalation into DNA, disrupting replication or transcription processes.

Comparison with Similar Compounds

VU590 (7,13-Bis[(4-nitrophenyl)methyl]-1,4,10-trioxa-7,13-diazacyclopentadecane dihydrochloride)

- Structure : Shares the same macrocyclic core but substituted with 4-nitrophenylmethyl groups instead of purines.

- Activity : Inhibits Kir1.1 (IC50 ~300 nM) and Kir7.1 (IC50 ~8 μM), making it a dual inhibitor .

- Comparison : The target compound’s purine substituents may confer higher specificity for Kir7.1 (IC50 ~1 μM) compared to VU590, as nitroaromatic groups prioritize Kir1.1 inhibition. This highlights how substituent polarity and steric effects dictate channel selectivity .

Unsubstituted 1,4,10-Trioxa-7,13-diazacyclopentadecane

- Structure : Lacks substituents, serving as a base for functionalization.

- Application : Primarily used in coordination chemistry for metal ion binding (e.g., terbium in JESS database studies) .

- Comparison : The absence of purine groups eliminates Kir channel inhibition, emphasizing the necessity of bulky, aromatic substituents for biological activity .

Macrocyclic Crown Ethers and Cryptands

15-Crown-5

- Structure : A 15-membered ring with five oxygen atoms.

- Function: Binds alkali metal ions (e.g., Na⁺, K⁺) but lacks nitrogen donors, limiting its versatility in biological systems .

- Comparison : The target compound’s nitrogen atoms enable hydrogen bonding with proteins, while oxygen atoms assist in cation coordination, providing dual functionality absent in pure crown ethers .

[2.2.2]Cryptand

- Structure : A bicyclic ether with three oxygen-rich cavities.

- Function : High selectivity for K⁺ ions due to cavity size and preorganized structure.

Physicochemical and Pharmacological Properties

Table 1: Key Properties of Selected Macrocyclic Compounds

Key Findings :

Substituent-Driven Specificity : Purine groups in the target compound improve Kir7.1 selectivity over Kir1.1 compared to nitroaromatic substituents in VU590 .

Structural Flexibility vs. Rigidity : The target compound’s single-ring system may allow broader binding modes than rigid cryptands, though with reduced ion selectivity .

Biological vs. Non-Biological Applications: Crown ethers and cryptands excel in non-biological ion binding, while nitrogen-containing macrocycles like the target compound bridge coordination chemistry and pharmacology .

Biological Activity

1,4,10-Trioxa-7,13-diazacyclopentadecane, 7,13-bis(8-chloro-7-methyl-7H-purin-6-yl)- is a complex organic compound that exhibits notable biological activities. This article explores its chemical properties, biological activity, and relevant case studies.

- Molecular Formula : C20H26N10O3

- Molecular Weight : 454.49 g/mol

- CAS Registry Number : 149246-41-3

- Structural Characteristics : The compound features a diaza-crown ether structure combined with purine derivatives, which may contribute to its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer properties and potential as a therapeutic agent.

Anticancer Activity

Recent research highlights the compound's potential in inhibiting cancer cell proliferation. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF7 (Breast) | 2.66 - 10.08 | Induction of apoptosis |

| A549 (Lung) | Not specified | Cell cycle arrest |

| HepG2 (Liver) | Not specified | Disruption of mitochondrial function |

These findings suggest that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial membrane potential disruption .

Mechanistic Insights

- Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells. This is evidenced by increased levels of activated caspases and changes in mitochondrial membrane potential.

- ROS Production : The assessment of ROS levels indicates that the compound enhances oxidative stress within cancer cells, leading to cellular damage and death .

- Cell Cycle Arrest : Specific studies have indicated that treatment with this compound can lead to cell cycle arrest at the G1/S phase transition, further contributing to its antiproliferative effects .

Study 1: Cytotoxicity Evaluation

In a study conducted on various cancer cell lines including MCF7 and A549, the compound exhibited potent cytotoxicity with lower IC50 values compared to standard chemotherapeutics like cisplatin. This suggests a promising therapeutic index for further development .

Study 2: Mechanistic Exploration

Another investigation focused on understanding the mechanism behind the observed cytotoxicity. The study utilized assays to measure apoptosis markers and ROS levels post-treatment with the compound. Results indicated significant apoptosis induction and increased ROS production in treated cells compared to controls .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. For example, hydroxylamine hydrochloride in ethanol under reflux with acetic acid catalysis can promote cyclization, followed by purification via flash chromatography (CHCl₃/MeOH gradients) to isolate the macrocyclic structure . Membrane separation technologies (e.g., nanofiltration) may enhance purity by removing smaller impurities .

- Key Parameters :

- Reaction time: 24–48 hours under reflux.

- Solvent systems: Ethanol for cyclization; chloroform/methanol for chromatography.

Q. What spectroscopic and analytical techniques are most effective for structural characterization?

Q. How can researchers design experiments to investigate its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity. For cellular studies, use fluorescence tagging (e.g., FITC conjugation) to track localization. Always include negative controls (e.g., non-functionalized analogs) and validate results with orthogonal assays (e.g., enzymatic activity inhibition) .

- Theoretical Framework : Link experiments to hypotheses about purine-derived ligands modulating adenosine receptor pathways or nucleotide-binding enzymes .

Q. How should contradictions in stability data (e.g., pH-dependent degradation) be resolved?

- Methodological Answer : Conduct accelerated stability studies under varied pH (2–12), temperature (4–60°C), and light exposure. Use HPLC-MS to monitor degradation products. Statistical tools (e.g., ANOVA) can identify significant variables, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life. Replicate experiments across independent labs to rule out instrumental bias .

Q. What computational models are suitable for predicting its physicochemical or pharmacokinetic behavior?

- Methodological Answer : Apply density functional theory (DFT) to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics (MD) simulations can model solvation effects or membrane permeability. For ADME predictions, use tools like SwissADME or Molinspiration to estimate logP, bioavailability, and drug-likeness .

Methodological Considerations for Data Interpretation

- Data Contradiction Analysis : Cross-validate spectroscopic results with synthetic replicates. For example, inconsistent NMR signals may arise from conformational flexibility; variable-temperature NMR or NOESY can clarify dynamic behavior .

- Theoretical Alignment : Frame findings within existing frameworks, such as host-guest chemistry (for macrocycle-substrate interactions) or purine analog drug design principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.